N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]pentanehydrazide
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Overview
Description
N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE is a synthetic organic compound It is characterized by its unique structure, which includes a hydrazide group attached to a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE typically involves the condensation of 4-(methylphenyl)hydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}BUTANOHYDRAZIDE
- N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}HEXANOHYDRAZIDE
Uniqueness
N’~1~-{(E)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}PENTANOHYDRAZIDE is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to similar compounds. Its methyl-substituted phenyl ring and hydrazide group are key structural elements that influence its properties and applications.
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]pentanamide |
InChI |
InChI=1S/C19H23N3O/c1-3-4-10-19(23)21-20-15-16-11-13-18(14-12-16)22(2)17-8-6-5-7-9-17/h5-9,11-15H,3-4,10H2,1-2H3,(H,21,23)/b20-15+ |
InChI Key |
UKBYZHROLPMYKR-HMMYKYKNSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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